An In-depth Technical Guide to rac-Nicotine-d3: Principles and Applications
An In-depth Technical Guide to rac-Nicotine-d3: Principles and Applications
Introduction: The Role of Isotopic Labeling in Nicotine Research
In the fields of pharmacology, toxicology, and clinical chemistry, the precise quantification of analytes in complex biological matrices is paramount. Nicotine, a primary alkaloid in tobacco, is a subject of intense study due to its addictive properties and physiological effects.[1][2] rac-Nicotine-d3 is a deuterated analog of nicotine, specifically (±)-3-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridine.[3] The "rac-" prefix denotes a racemic mixture, containing equal parts (R)- and (S)-enantiomers, mirroring the composition of some synthetic nicotine products.
The strategic replacement of three hydrogen atoms on the N-methyl group with deuterium—a stable, heavy isotope of hydrogen—imparts a 3-dalton mass shift (M+3) without significantly altering the molecule's chemical properties. This subtle yet critical modification makes rac-Nicotine-d3 an indispensable tool, primarily serving as an internal standard for quantitative analysis by mass spectrometry.[4][5] Its near-identical physicochemical behavior to unlabeled nicotine ensures it can trace the analyte through sample extraction, derivatization, and ionization, thereby correcting for procedural variability and matrix effects. This guide provides a technical overview of rac-Nicotine-d3, focusing on its application, underlying principles, and best practices for its use in a research setting.
Physicochemical Profile
A thorough understanding of the properties of a reference standard is fundamental to its effective application. The key physicochemical characteristics of rac-Nicotine-(methyl-d3) are summarized below.
| Property | Value | Source |
| CAS Number | 69980-24-1 | [1] |
| Molecular Formula | C₁₀D₃H₁₁N₂ | |
| Molecular Weight | 165.25 g/mol | [6] |
| Mass Shift vs. Unlabeled | M+3 | |
| Isotopic Purity | Typically ≥99 atom % D | [5] |
| Chemical Purity | Typically ≥99% (CP) | |
| Appearance | Neat liquid / Oil | [6] |
| Boiling Point | 247 °C at 745 mmHg | |
| Density | ~1.029 g/mL at 25 °C | |
| Refractive Index | n20/D ~1.5265 | |
| Storage Temperature | −20°C |
Core Application: Internal Standard for Quantitative Mass Spectrometry
The gold standard for quantifying small molecules in complex samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy of this technique relies heavily on the use of an appropriate internal standard (IS).
The Principle of Stable Isotope Dilution
Stable Isotope Dilution Analysis (SIDA) is a methodology that leverages a stable isotope-labeled version of the analyte as the internal standard. rac-Nicotine-d3 is the ideal IS for nicotine quantification for several reasons:
-
Co-elution: It has nearly identical chromatographic retention times to unlabeled nicotine, meaning it experiences the same in-source matrix effects during ionization.
-
Physicochemical Mimicry: It behaves identically during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), ensuring that any loss of the target analyte is mirrored by a proportional loss of the IS.
-
Distinct Mass: It is easily differentiated from the endogenous analyte by the mass spectrometer due to its +3 Da mass difference.
Causality: The covalent C-D bond is stronger than the C-H bond. However, for methyl-d3 nicotine, this isotopic difference has a negligible effect on its chromatographic and extraction behavior. Its ionization efficiency in the mass spectrometer source is also virtually identical to the unlabeled form. Therefore, the ratio of the analyte signal to the IS signal remains constant throughout the analytical workflow, regardless of sample loss or matrix-induced signal suppression/enhancement. This stable ratio is what enables precise and accurate quantification.
Experimental Workflow for Nicotine Quantification
The general workflow for using rac-Nicotine-d3 as an internal standard is a multi-step process designed to isolate and accurately measure nicotine from a complex matrix.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Protocol: Quantification of Nicotine in Human Urine by LC-MS/MS
This protocol is a representative method synthesized from established procedures for the analysis of nicotine and its metabolites.[7][8][9]
1. Preparation of Standards and Reagents:
- Stock Solutions: Prepare 1 mg/mL stock solutions of unlabeled nicotine and rac-Nicotine-d3 (IS) in methanol. Store at -20°C.
- Calibration Standards: Perform serial dilutions of the unlabeled nicotine stock solution in blank urine to create calibration standards ranging from 1 ng/mL to 500 ng/mL.
- Working IS Solution: Dilute the rac-Nicotine-d3 stock solution with methanol to a concentration of 100 ng/mL.
- Extraction Solvent: Dichloromethane or a mixture of methylene chloride and diethyl ether (50:50 v/v).[7]
- Basification Agent: 2N Sodium Hydroxide (NaOH).
2. Sample Preparation (Liquid-Liquid Extraction):
- Pipette 500 µL of each urine sample, calibrator, or quality control (QC) sample into a 2 mL microcentrifuge tube.
- Add 25 µL of the 100 ng/mL working IS solution to every tube (except for "double blank" samples). The final IS concentration is 5 ng/mL.
- Vortex briefly to mix.
- Add 50 µL of 2N NaOH to each tube to basify the sample (pH > 9). This ensures nicotine is in its uncharged form, maximizing extraction into an organic solvent.
- Add 1 mL of extraction solvent. Cap and vortex vigorously for 2 minutes.
- Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
- Carefully transfer the lower organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A). Vortex to mix.
3. LC-MS/MS Conditions:
- LC Column: C18 or Biphenyl column (e.g., 100 mm x 2.1 mm, 5 µm).[7]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Methanol.
- Flow Rate: 0.4 mL/min.
- Gradient: A typical gradient might start at 5-10% B, ramp to 70-90% B over 3-4 minutes, hold, and then re-equilibrate.
- Injection Volume: 5 µL.
- Ionization: Electrospray Ionization, Positive Mode (ESI+).
- MRM Transitions: Monitor the specific precursor → product ion transitions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Nicotine | 163.1 | 132.1 |
| rac-Nicotine-d3 | 166.2 | 132.1 or 101.0 |
Note: The product ion for Nicotine-d3 can vary. Fragmentation of the pyridine ring (132.1) is common, but fragmentation of the deuterated pyrrolidine ring can also be monitored.
4. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio (Nicotine Area / Nicotine-d3 Area) against the nominal concentration of the calibrators.
- Use a weighted (1/x or 1/x²) linear regression to fit the curve.
- Determine the concentration of nicotine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Applications in Pharmacokinetic and Metabolic Research
Beyond its role as an internal standard, rac-Nicotine-d3 is a valuable tool for tracing the fate of nicotine in vivo.
Tracing Metabolic Pathways
Administering deuterated nicotine to subjects allows researchers to distinguish the dosed nicotine and its resulting metabolites from any pre-existing or co-administered unlabeled nicotine.[10] This is crucial for accurately determining pharmacokinetic parameters like clearance, half-life, and volume of distribution without a "washout" period.
The primary metabolic pathway for nicotine is C-oxidation to cotinine, which is then further metabolized to trans-3'-hydroxycotinine.[7] Studies using deuterium-labeled nicotine have confirmed that this is the most rapid metabolic pathway.[11]
Caption: Major metabolic pathway of rac-Nicotine-(methyl-d3).
The Kinetic Isotope Effect (KIE)
The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. If the cleavage of this bond is the rate-limiting step in a metabolic reaction, the reaction will proceed more slowly for the deuterated compound. This is known as the Kinetic Isotope Effect. For N-methyl-d3 nicotine, the primary metabolic conversion to cotinine involves oxidation at the C5' position of the pyrrolidine ring, not the N-methyl group. Therefore, the KIE for this specific transformation is negligible, making rac-Nicotine-d3 an excellent tracer that accurately reflects the metabolic fate of natural nicotine. However, for minor pathways like N-demethylation to nornicotine, a slight KIE may be observable.[10]
Synthesis, Quality Control, and Safety
Synthesis Overview
While specific synthesis routes are proprietary, a common method involves the N-methylation of a precursor like (±)-nornicotine using a deuterated methylating agent, such as trideuteriomethyl iodide (CD₃I). The reaction introduces the three deuterium atoms onto the nitrogen of the pyrrolidine ring.
Quality Control for Researchers
When procuring rac-Nicotine-d3 for research, it is critical to verify the following from the Certificate of Analysis (CoA):
-
Identity Confirmation: Confirmed by techniques like Mass Spectrometry and NMR.
-
Chemical Purity: Should be >98% as determined by HPLC or GC-MS to ensure that unlabeled nicotine or other impurities do not interfere with the analysis.
-
Isotopic Enrichment: Reported as "atom % D," this value should be high (e.g., ≥99%) to minimize the contribution of M+0, M+1, and M+2 isotopes to the unlabeled analyte's signal.
-
Solution Concentration: If purchased as a solution, the concentration should be certified and traceable.
Safety and Handling
Nicotine is a highly toxic compound. rac-Nicotine-d3 should be handled with the same level of caution as unlabeled nicotine.
-
Hazard Classification: Acutely toxic if swallowed, inhaled, or in contact with skin.
-
Personal Protective Equipment (PPE): Always handle in a fume hood while wearing gloves, a lab coat, and safety glasses.
-
Storage: Store tightly sealed in a freezer at -20°C to prevent degradation.
Conclusion
rac-Nicotine-d3 is more than just a labeled molecule; it is a fundamental tool that enables precision and accuracy in nicotine research. Its primary role as an internal standard in mass spectrometry is critical for obtaining reliable quantitative data in toxicology, clinical monitoring, and pharmaceutical development. Furthermore, its application in metabolic and pharmacokinetic studies provides invaluable insights into the in vivo behavior of nicotine. By understanding the principles behind its use and adhering to rigorous analytical protocols, researchers can leverage rac-Nicotine-d3 to produce high-quality, defensible scientific data.
References
-
Title: Nicotine D3 | CAS No: 69980-24-1 Source: Cleanchem URL: [Link]
-
Title: Nicotine Chemistry, Metabolism, Kinetics and Biomarkers Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI URL: [Link]
-
Title: Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases Source: Restek Resource Hub URL: [Link]
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Title: rac-Nicotine-D4 | CAS 350818-69-8 Source: Veeprho URL: [Link]
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Title: Metabolism of nicotine to cotinine studied by a dual stable isotope method Source: PubMed - NIH URL: [Link]
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Title: Nicotine-D3 solution - CRM LABSTANDARD Source: CRM LABSTANDARD URL: [Link]
-
Title: Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking Source: PubMed - NIH URL: [Link]
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